molecular formula C11H17NS B15263241 N-(2-methylpropyl)-4-(methylsulfanyl)aniline

N-(2-methylpropyl)-4-(methylsulfanyl)aniline

Cat. No.: B15263241
M. Wt: 195.33 g/mol
InChI Key: FUXFXRVYAKZCDJ-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C11H17NS It is characterized by the presence of an aniline group substituted with a 2-methylpropyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-4-(methylsulfanyl)aniline typically involves the reaction of 4-chloroaniline with 2-methylpropylamine and methylthiol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the substitution reactions. The process involves heating the reactants to a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-4-(methylsulfanyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(2-methylpropyl)-4-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)-3-(methylsulfanyl)aniline
  • N-(2-methylpropyl)-2-(methylsulfanyl)aniline

Uniqueness

N-(2-methylpropyl)-4-(methylsulfanyl)aniline is unique due to the specific positioning of the methylsulfanyl group on the aniline ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds.

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

N-(2-methylpropyl)-4-methylsulfanylaniline

InChI

InChI=1S/C11H17NS/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3

InChI Key

FUXFXRVYAKZCDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC=C(C=C1)SC

Origin of Product

United States

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